molecular formula C21H21N3O6 B2580770 3,3'-((4-nitrophenyl)methylene)bis(4-hydroxy-1,6-dimethylpyridin-2(1H)-one) CAS No. 883086-81-5

3,3'-((4-nitrophenyl)methylene)bis(4-hydroxy-1,6-dimethylpyridin-2(1H)-one)

Cat. No.: B2580770
CAS No.: 883086-81-5
M. Wt: 411.414
InChI Key: CZPQACAWHSVQNT-UHFFFAOYSA-N
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Description

“3,3’-((4-nitrophenyl)methylene)bis(4-hydroxy-1,6-dimethylpyridin-2(1H)-one)” is a complex organic compound that features a nitrophenyl group linked to a bis-pyridinone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “3,3’-((4-nitrophenyl)methylene)bis(4-hydroxy-1,6-dimethylpyridin-2(1H)-one)” typically involves the condensation of 4-nitrobenzaldehyde with 4-hydroxy-1,6-dimethylpyridin-2(1H)-one under basic conditions. The reaction may proceed via a Knoevenagel condensation mechanism, where the aldehyde reacts with the active methylene group of the pyridinone.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitrophenyl group can undergo various oxidation reactions, potentially forming nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The hydroxyl groups on the pyridinone rings can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Alkylated or acylated pyridinone derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, “3,3’-((4-nitrophenyl)methylene)bis(4-hydroxy-1,6-dimethylpyridin-2(1H)-one)” can be used as a building block for more complex molecules.

Biology

Medicine

The compound may exhibit biological activity that could be harnessed for therapeutic purposes.

Industry

In materials science, it could be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which “3,3’-((4-nitrophenyl)methylene)bis(4-hydroxy-1,6-dimethylpyridin-2(1H)-one)” exerts its effects would depend on its specific application. For example, in medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-1,6-dimethylpyridin-2(1H)-one: A simpler pyridinone derivative.

    4-Nitrobenzaldehyde: A precursor in the synthesis of the compound.

Uniqueness

The combination of the nitrophenyl group with the bis-pyridinone structure gives “3,3’-((4-nitrophenyl)methylene)bis(4-hydroxy-1,6-dimethylpyridin-2(1H)-one)” unique properties that may not be present in simpler analogs.

Properties

IUPAC Name

4-hydroxy-3-[(4-hydroxy-1,6-dimethyl-2-oxopyridin-3-yl)-(4-nitrophenyl)methyl]-1,6-dimethylpyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O6/c1-11-9-15(25)18(20(27)22(11)3)17(13-5-7-14(8-6-13)24(29)30)19-16(26)10-12(2)23(4)21(19)28/h5-10,17,25-26H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZPQACAWHSVQNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)N1C)C(C2=CC=C(C=C2)[N+](=O)[O-])C3=C(C=C(N(C3=O)C)C)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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